

1-(1-Bromoethyl)-4-nitrobenzene CAS number 19935-81-0

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Compound of Interest

Compound Name: 1-(1-Bromoethyl)-4-nitrobenzene

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Technical Guide: 1-(1-Bromoethyl)-4-nitrobenzene

CAS Number: 19935-81-0

IUPAC Name: **1-(1-bromoethyl)-4-nitrobenzene**

This technical guide provides a comprehensive overview of **1-(1-Bromoethyl)-4-nitrobenzene**, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis protocols, reactivity, and safety information.

Physicochemical and Spectroscopic Data

1-(1-Bromoethyl)-4-nitrobenzene is a yellow oil or solid at room temperature.^{[1][2]} Its properties make it a versatile reagent in various chemical transformations.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrNO ₂	[3][4]
Molecular Weight	230.06 g/mol	[3]
Melting Point	31-32.5 °C	[1]
Boiling Point	152-153 °C at 5 Torr	[1]
Density	1.554 ± 0.06 g/cm ³ (Predicted)	[1]
Physical Form	Solid, Semi-solid, liquid, or lump	[2]
Topological Polar Surface Area	45.8 Å ²	[1][3]

Table 2: Spectroscopic Data

Spectroscopy Type	Data	Source
¹ H-NMR (500 MHz, CDCl ₃)	δ 8.22 (d, 2H), 7.62 (d, 2H), 5.22 (q, 1H), 2.08 (d, 3H) ppm	[1]

Synthesis and Purification

The primary synthesis route for **1-(1-Bromoethyl)-4-nitrobenzene** involves the radical bromination of 1-ethyl-4-nitrobenzene. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide or AIBN.[1]

Experimental Protocol: Radical Bromination of 1-ethyl-4-nitrobenzene

Objective: To synthesize **1-(1-Bromoethyl)-4-nitrobenzene**.

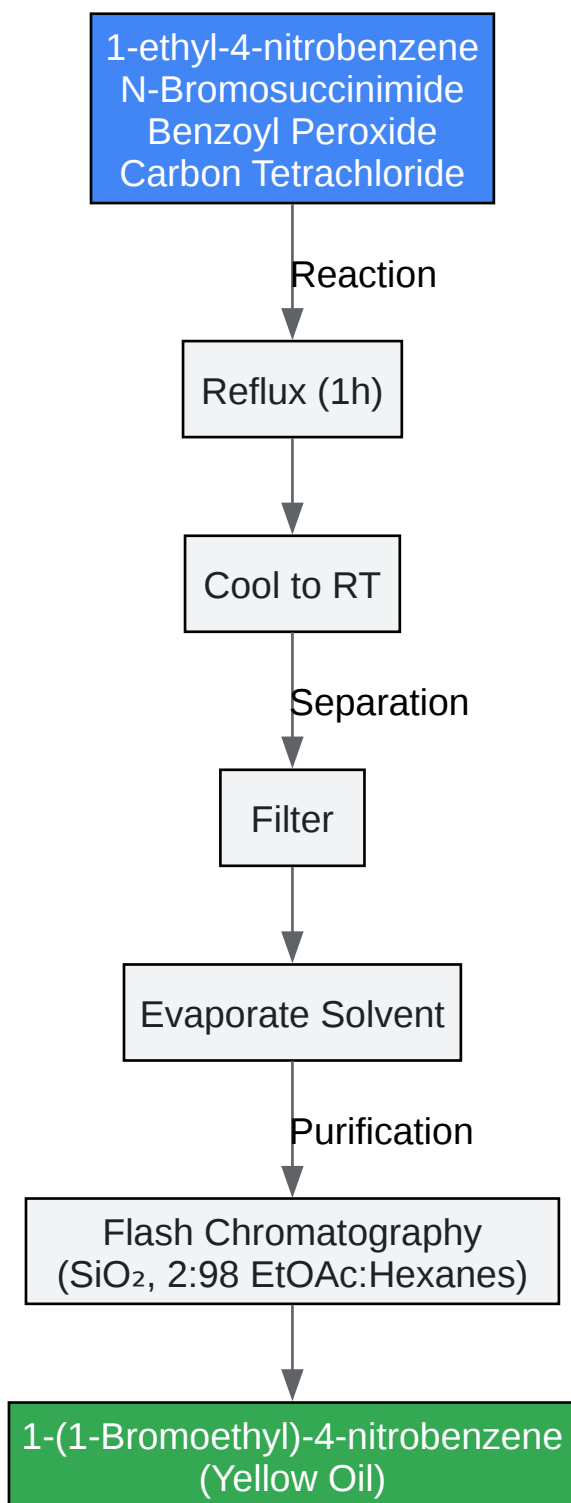
Materials:

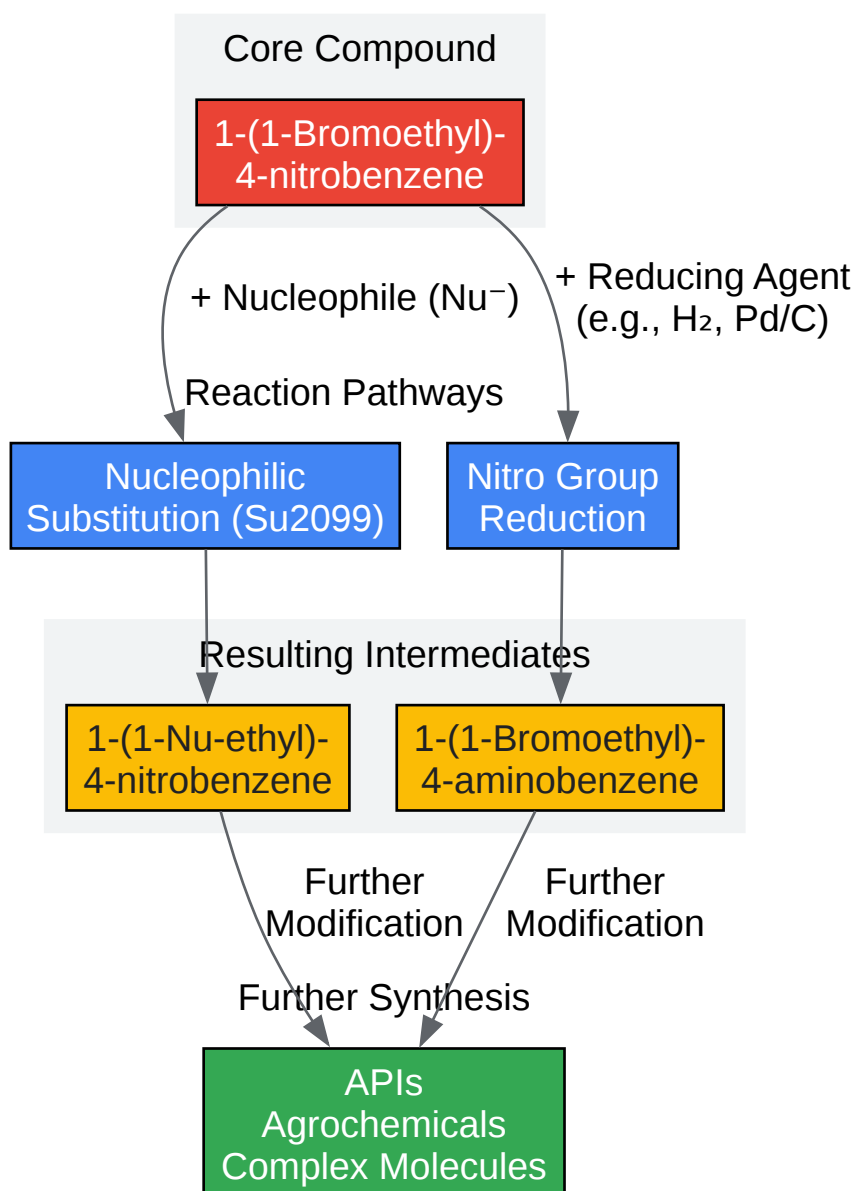
- 1-ethyl-4-nitrobenzene
- N-Bromosuccinimide (NBS)

- Benzoyl peroxide
- Carbon tetrachloride (CCl₄)
- Ethyl acetate
- Hexanes
- Silica gel (for chromatography)

Procedure:

- A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04g, 0.18 mmol) in carbon tetrachloride (30 mL) is prepared in a round-bottom flask.[\[1\]](#)
- The reaction mixture is refluxed for 1 hour.[\[1\]](#)
- After reflux, the mixture is cooled to room temperature.[\[1\]](#)
- The solid succinimide byproduct is removed by filtration. The filter cake is washed with a 1:1 mixture of ethyl acetate and hexanes.[\[1\]](#)
- The combined filtrate is concentrated under reduced pressure (evaporated) to yield the crude product.[\[1\]](#)
- Purification is achieved by flash chromatography on silica gel, eluting with a 2:98 mixture of ethyl acetate and hexanes, to provide 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil (yields up to 90%).[\[1\]](#)





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- 4. Page loading... [guidechem.com]
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